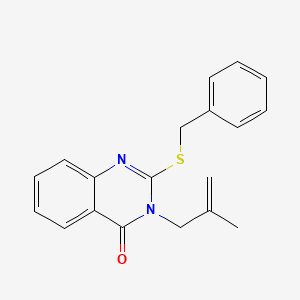

2-(苄硫基)-3-(2-甲基-2-丙烯-1-基)-4(3H)-喹唑啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazolinone derivatives, including compounds similar to 2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-4(3H)-quinazolinone, often involves the reaction of appropriate amino compounds with various aldehydes or ketones in the presence of suitable catalysts. Gao et al. (2007) developed a simple method for synthesizing various 4(3H)-quinazolinone derivatives by treating 3-amino-2-aryl-4(3H)-quinazolinone with substituted benzaldehyde in ethanol, indicating a possible pathway for synthesizing related compounds (Gao et al., 2007).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The structure of these compounds, including substitutions on the quinazolinone nucleus, provides insights into their reactivity and biological activities. Smith et al. (1996) demonstrated the lithiation of quinazolinones, offering a method for introducing various substituents and studying the molecular structure through reactions with electrophiles (Smith et al., 1996).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including lithiation, allowing for further functionalization. Smith et al. (1996) described the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, enabling the introduction of various substituents. This process highlights the chemical versatility of quinazolinones, facilitating the synthesis of a wide range of derivatives with potential biological activities (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as melting points and solubility, are crucial for their application in pharmaceutical formulations. The characterization of these properties is essential for understanding the compound's behavior in biological systems.

Chemical Properties Analysis

The chemical properties of quinazolinones, including their reactivity with various chemical agents, are central to their utility in synthesizing biologically active molecules. The ability to undergo reactions such as lithiation and coupling with Schiff bases, as described by Reddy et al. (1986), showcases the compound's versatility in organic synthesis (Reddy et al., 1986).

科学研究应用

抗菌和抗真菌应用

- 合成工作已导致喹唑啉酮衍生物的产生,其对各种细菌菌株表现出显着的抗菌活性,例如金黄色葡萄球菌、枯草芽孢杆菌、铜绿假单胞菌和大肠杆菌,以及对黑曲霉和尖孢镰刀菌的抗真菌活性。这些发现表明这些化合物在治疗细菌和真菌感染中具有潜力(Gupta 等,2008 年)。

抗肿瘤和抗癌应用

- 新的喹唑啉酮衍生物已被合成,目的是探索它们的抗肿瘤活性。针对艾氏腹水癌细胞的初步测试显示出有希望的结果,表明这些化合物在癌症治疗中的潜力(Barakat 等,2007 年)。此外,已经评估了特定喹唑啉酮类似物的体外抗肿瘤活性,揭示了广谱疗效并突出了它们作为癌症治疗选择的潜力(Al-Suwaidan 等,2016 年)。

抗过敏应用

- 对 3-(1H-四唑-5-基)-4(3H)-喹唑啉酮钠盐及相关化合物的研究揭示了它们作为抗过敏剂的有效性,在被动皮肤和腹膜过敏的大鼠模型中表现出活性。这些结果为解决过敏反应提出了一种新方法(Peet 等,1986 年)。

合成和化学表征

- 喹唑啉酮衍生物的化学合成,包括 2-(苄硫基)-3-(2-甲基-2-丙烯-1-基)-4(3H)-喹唑啉酮,是一个活跃的研究领域,为具有多种生物活性的化合物的开发提供了基础知识。研究的重点是优化合成路线并通过光谱和物理数据表征所得化合物,旨在提高它们的生物功效和潜在应用(El-Shenawy,2017 年)。

属性

IUPAC Name |

2-benzylsulfanyl-3-(2-methylprop-2-enyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-14(2)12-21-18(22)16-10-6-7-11-17(16)20-19(21)23-13-15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJVCOIOVVXCRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-3-(2-methylprop-2-en-1-yl)-3,4-dihydroquinazolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)

![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)

![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)

![N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)